Cas no 1797592-97-2 (N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide)

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide structure
1797592-97-2 structure
商品名:N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
CAS番号:1797592-97-2
MF:C23H23N3O4
メガワット:405.446425676346
CID:5406534

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[[1-(2-Benzoxazolyl)-4-piperidinyl]methyl]-7-methoxy-2-benzofurancarboxamide
    • N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
    • インチ: 1S/C23H23N3O4/c1-28-19-8-4-5-16-13-20(29-21(16)19)22(27)24-14-15-9-11-26(12-10-15)23-25-17-6-2-3-7-18(17)30-23/h2-8,13,15H,9-12,14H2,1H3,(H,24,27)
    • InChIKey: HOGGZEAXCALPJS-UHFFFAOYSA-N
    • ほほえんだ: O1C2=C(OC)C=CC=C2C=C1C(NCC1CCN(C2=NC3=CC=CC=C3O2)CC1)=O

じっけんとくせい

  • 密度みつど: 1.272±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 13.74±0.46(Predicted)

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6178-5764-15mg
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
1797592-97-2
15mg
$89.0 2023-09-09
Life Chemicals
F6178-5764-5μmol
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
1797592-97-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6178-5764-1mg
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
1797592-97-2
1mg
$54.0 2023-09-09
Life Chemicals
F6178-5764-5mg
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
1797592-97-2
5mg
$69.0 2023-09-09
Life Chemicals
F6178-5764-4mg
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
1797592-97-2
4mg
$66.0 2023-09-09
Life Chemicals
F6178-5764-3mg
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
1797592-97-2
3mg
$63.0 2023-09-09
Life Chemicals
F6178-5764-10mg
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
1797592-97-2
10mg
$79.0 2023-09-09
Life Chemicals
F6178-5764-25mg
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
1797592-97-2
25mg
$109.0 2023-09-09
Life Chemicals
F6178-5764-2mg
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
1797592-97-2
2mg
$59.0 2023-09-09
Life Chemicals
F6178-5764-2μmol
N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide
1797592-97-2
2μmol
$57.0 2023-09-09

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide 関連文献

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamideに関する追加情報

Introduction to N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 1797592-97-2)

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide, identified by its CAS number 1797592-97-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of both benzoxazole and piperidine moieties in its structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The benzoxazole ring is a well-known pharmacophore in medicinal chemistry, often found in drugs with antimicrobial, antiviral, and anti-inflammatory properties. Its ability to engage in hydrogen bonding and π-stacking interactions with biological targets makes it a valuable component in the design of novel therapeutic agents. In contrast, the piperidine moiety is frequently incorporated into drug molecules due to its ability to modulate receptor binding affinity and selectivity. The combination of these two structural elements in N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide suggests that it may exhibit a range of biological activities relevant to various therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with greater accuracy. These tools have been instrumental in identifying potential lead compounds for further optimization. In particular, the use of virtual screening techniques has allowed for the rapid evaluation of large libraries of compounds, including N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide, against a variety of protein targets. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising candidates for further experimental validation.

The synthesis of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide presents unique challenges due to the complexity of its structure. However, recent improvements in synthetic methodologies have made it possible to construct such molecules with high efficiency and yield. For instance, the use of transition metal-catalyzed cross-coupling reactions has revolutionized the construction of aryl-containing heterocycles. These reactions have enabled the formation of carbon-carbon bonds under mild conditions, facilitating the assembly of complex molecular architectures.

In addition to its synthetic considerations, the pharmacological profile of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide has been extensively studied using both in vitro and in vivo models. Initial studies have suggested that this compound exhibits potent activity against several targets relevant to neurological disorders. The benzoxazole moiety has been shown to interact with serotonin receptors, while the piperidine ring modulates dopamine signaling pathways. These interactions make N-{[1-(1,3-benzoxazolozaclll)-yl)ridinene4-yl)]methyl}-7-methoxy )-7-methoxy - benzofuran-2-cacarboxamide) an attractive candidate for further development as a therapeutic agent.

The structural features of N-{[1-(1,3-benzoxazole)]methyl}]-7-methoxy-benzofuran carboxamide also make it a suitable candidate for further derivatization and optimization. By modifying specific functional groups within its structure, researchers can fine-tune its pharmacological properties to enhance its efficacy and reduce potential side effects. For example, replacing the methoxy group on the benzofuran ring with another substituent might alter its metabolic stability or binding affinity for certain targets. Similarly, introducing additional heterocyclic rings or aromatic moieties could expand its spectrum of activity.

The development of novel drug candidates is often a lengthy and complex process involving multiple stages of research and testing. However, advances in biotechnology and computational methods have significantly streamlined this process over recent years. High-throughput screening (HTS) techniques allow for the rapid testing of thousands of compounds against various biological targets, enabling researchers to identify promising leads more efficiently than ever before. Additionally, machine learning algorithms can predict the properties and interactions of new molecules based on existing data sets.

The potential applications of N-{[1-(1,bnzoxazole)]methyl}]-7-methoxy-benzofuran carboxamide extend beyond neurological disorders. Preliminary studies have also explored its activity against other disease areas such as cancer and inflammation. The ability to modulate multiple signaling pathways makes this compound a versatile tool for therapeutic intervention. Furthermore,its unique structural features may provide insights into new mechanisms of action that could be exploited for future drug development.

In conclusion,N-{[1-(13-bnzoxazole)]methyl}]-7-methoxy-bnzofuran carboxamide (CAS No 17975929722) is a compound with significant potential in pharmaceutical research。Its combination o benzoxazole piperidine moieties offers a unique pharmacological profile,making it an attractive candidate for further development。Recent advances in synthetic chemistry,computational modeling,and pharmacological testing have facilitated rapid progress toward identifying novel therapeutic agents。As research continues,this compound will likely play an important role in addressing various diseases,providing hope for improved treatments in the future。

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd